Cas no 16754-80-6 (6-Chloro-7-deazapurine-β-D-riboside)

6-Chloro-7-deazapurine-β-D-riboside is a modified nucleoside derivative featuring a chloro-substituted 7-deazapurine base linked to a β-D-ribofuranose sugar moiety. This compound serves as a versatile intermediate in nucleoside chemistry, particularly in the synthesis of analogs with potential antiviral or anticancer activity. The chloro group at the 6-position enhances reactivity for further functionalization, while the 7-deazapurine scaffold improves metabolic stability and binding affinity in target interactions. Its riboside configuration ensures compatibility with enzymatic systems, making it valuable for biochemical studies and drug development. The compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in research applications.
6-Chloro-7-deazapurine-β-D-riboside structure
16754-80-6 structure
Product Name:6-Chloro-7-deazapurine-β-D-riboside
CAS No:16754-80-6
MF:C11H12ClN3O4
MW:285.683681488037
MDL:MFCD03425528
CID:209827
PubChem ID:512127
Update Time:2025-06-09

6-Chloro-7-deazapurine-β-D-riboside Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidine,4-chloro-7-b-D-ribofuranosyl-
    • 6-Chloro-7-deazapurine-b-D-riboside
    • 6-Chloro-7-deazapurine-β-D-riboside
    • 6-Chloro-9-(β-D-ribofuranosyl)-7-dezapurine
    • NBPP
    • 4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
    • 6-Chloro-7-deaza-9-(b-D-ribofuranosyl)purine
    • 6-Chloro-7-deazapurine riboside
    • 6-CHLORO-7-DEAZAPURINE-SS-D-RIBOSIDE
    • 6-Chloro-9-(D-ribofuranosyl)-7-deazapurine
    • 6-Deamino-6-chlorotubercidin
    • 6-deamino-6-chlorotubercidine
    • 6-Chloro-9-(beta-D-ribofuranosyl)-7-dezapurine
    • NSC 101161
    • 6-Chloro-7-deazapurine-9--D-ribofuranose
    • 6-Chloro-7-deaza-9-(β-D-ribofuranosyl)purine
    • 6-Chloro-7-deazapurine-
    • A-D-riboside
    • 4-chloro-7-
    • A-D-ribofuranosyl-7H-Pyrrolo[2,3-d]pyrimidine
    • 6-Chloro-9-(
    • A-D-ribofuranosyl)-7-deazapurine
    • 4-Chloro-7-(
    • A-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
    • (2R,3S,5R)-2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • C11H12ClN3O4
    • (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-beta-D-ribofuranosyl-
    • HY-W054064
    • MFCD03425528
    • (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • 6-Chloro-7-deazapurine- beta -D-riboside
    • 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE
    • 16754-80-6
    • 6-Chloro-7-deazapurine-?-D-riboside
    • SCHEMBL1797344
    • CS-0047162
    • PD165133
    • 6-Chloro-7-Deazapurine-alpha-d-riboside
    • 4-Chloro-7-.beta.-D-ribofuranosylpyrrolo[2,3-d]-pyrimidine
    • (2R,3R,4S,5R)-2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • AKOS027325953
    • 120401-32-3
    • AS-39474
    • 6-Chloro-7-deazapurine-??-D-riboside
    • DA-70298
    • MDL: MFCD03425528
    • Inchi: 1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1
    • InChI Key: BFDDOTZWMOKUCD-KCGFPETGSA-N
    • SMILES: ClC1=C2C=CN(C2=NC=N1)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O

Computed Properties

  • Exact Mass: 285.05200
  • Monoisotopic Mass: 285.0516336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101
  • XLogP3: 0

Experimental Properties

  • Density: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 161-163 ºC (acetone )
  • Boiling Point: 591.4°C at 760 mmHg
  • Solubility: Slightly soluble (2.4 g/l) (25 º C),
  • PSA: 100.63000
  • LogP: -0.30380

6-Chloro-7-deazapurine-β-D-riboside Security Information

6-Chloro-7-deazapurine-β-D-riboside Pricemore >>

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6-Chloro-7-deazapurine-β-D-riboside Production Method

6-Chloro-7-deazapurine-β-D-riboside Suppliers

Amadis Chemical Company Limited
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(CAS:16754-80-6)6-Chloro-7-deazapurine-β-D-riboside
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:20
Price ($):575.0
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NewCan Biotech Limited
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(CAS:16754-80-6)6-Chloro-7-deazapurine-β-D-riboside
Order Number:NC10385
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Quantity:10g/50g/100g
Purity:97%
Pricing Information Last Updated:Wednesday, 30 July 2025 15:36
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Additional information on 6-Chloro-7-deazapurine-β-D-riboside

Recent Advances in the Study of 6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6)

6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6) is a nucleoside analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in antiviral and anticancer therapies. This compound, characterized by its unique 7-deazapurine scaffold, has been the subject of recent studies aimed at elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this molecule.

Recent studies have focused on the synthesis and structural modification of 6-Chloro-7-deazapurine-β-D-riboside to enhance its bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the introduction of specific functional groups at the 7-position of the deazapurine ring could significantly improve the compound's binding affinity to viral polymerases. This modification not only increased its antiviral activity but also reduced off-target effects, making it a promising candidate for further development.

In addition to its antiviral properties, 6-Chloro-7-deazapurine-β-D-riboside has shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute revealed that this compound selectively inhibits the proliferation of certain cancer cell lines by interfering with nucleotide metabolism. The study, published in Cancer Research, highlighted the compound's ability to induce apoptosis in leukemia cells while sparing healthy cells, suggesting its potential as a targeted therapy.

Another area of interest is the pharmacokinetic profile of 6-Chloro-7-deazapurine-β-D-riboside. A recent preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results, published in Drug Metabolism and Disposition, indicated that the compound exhibits favorable oral bioavailability and a relatively long half-life, which are critical attributes for its development as a therapeutic agent.

Despite these promising findings, challenges remain in the clinical translation of 6-Chloro-7-deazapurine-β-D-riboside. Issues such as potential toxicity, drug resistance, and the need for optimized delivery systems must be addressed in future studies. Nevertheless, the compound's unique chemical structure and demonstrated biological activities make it a valuable subject for ongoing research in the field of chemical biology and drug discovery.

In conclusion, recent advancements in the study of 6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6) have highlighted its potential as a versatile therapeutic agent. Continued research efforts are expected to further elucidate its mechanisms of action, optimize its pharmacological properties, and explore its clinical applications. This compound represents a promising avenue for the development of novel antiviral and anticancer therapies.

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Amadis Chemical Company Limited
(CAS:16754-80-6)6-Chloro-7-deazapurine-β-D-riboside
A848630
Purity:99%
Quantity:5g
Price ($):575.0
Email
NewCan Biotech Limited
(CAS:16754-80-6)6-Chloro-7-deazapurine-β-D-riboside
NC10385
Purity:97%
Quantity:10g/50g/100g
Price ($):Inquiry
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